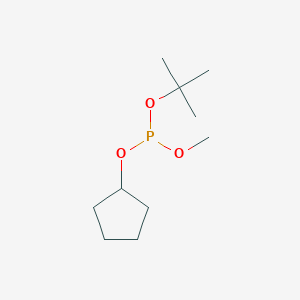
tert-Butyl cyclopentyl methyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl cyclopentyl methyl phosphite is an organophosphorus compound that features a phosphite group bonded to a tert-butyl, cyclopentyl, and methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cyclopentyl methyl phosphite typically involves the reaction of cyclopentyl methyl phosphite with tert-butyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphite group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or recrystallization to obtain the pure product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-Butyl cyclopentyl methyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The tert-butyl, cyclopentyl, or methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphites depending on the reagents used.
Applications De Recherche Scientifique
Tert-Butyl cyclopentyl methyl phosphite has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which tert-Butyl cyclopentyl methyl phosphite exerts its effects involves the interaction of the phosphite group with various molecular targets. In catalysis, the phosphite group coordinates with transition metals, forming complexes that facilitate the activation of substrates. In biological systems, the compound can interact with enzymes, altering their activity and providing insights into their mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-Butyl methyl phosphite
- Cyclopentyl methyl phosphite
- Di-tert-butyl phosphite
Uniqueness
Tert-Butyl cyclopentyl methyl phosphite is unique due to the presence of both a cyclopentyl and a tert-butyl group, which imparts distinct steric and electronic properties. This makes it a versatile ligand in catalysis and a valuable compound in various research applications.
Propriétés
Numéro CAS |
88053-16-1 |
|---|---|
Formule moléculaire |
C10H21O3P |
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
tert-butyl cyclopentyl methyl phosphite |
InChI |
InChI=1S/C10H21O3P/c1-10(2,3)13-14(11-4)12-9-7-5-6-8-9/h9H,5-8H2,1-4H3 |
Clé InChI |
GKTVXEHODXDWND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OP(OC)OC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14385738.png)

![4-Chloro-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14385743.png)
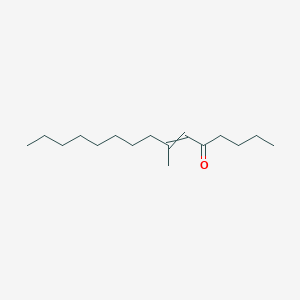
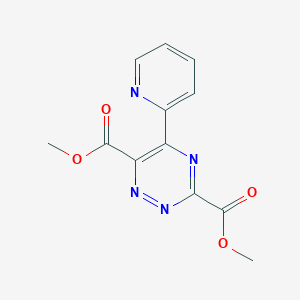
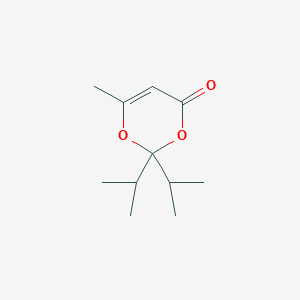
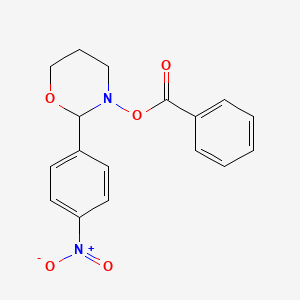
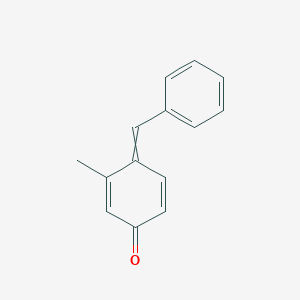
![Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate](/img/structure/B14385786.png)

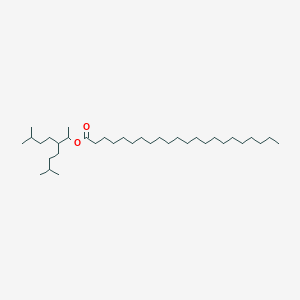

![2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14385803.png)

